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molecular formula C8H6BrCl B8286359 3-Chloro-alpha-bromostyrene

3-Chloro-alpha-bromostyrene

Cat. No. B8286359
M. Wt: 217.49 g/mol
InChI Key: JTPCJMLFJFUIDW-UHFFFAOYSA-N
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Patent
US05841004

Procedure details

In 50 ml of ethanol was suspended 20.8 g (69.7 mmol) of 3-chloro-α,β-dibromoethylbenzene. To the suspension was added 100 ml of an ethanol solution containing 5.8 g (103.4 mmol) of potassium hydroxide at room temperature, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, the reaction mixture was poured into 150 ml of ice-water and extracted with 300 ml of diethyl ether. The extract was dried over anhydrous sodium sulfate and concentrated to give 15.0 g (purity: 99%) of 3-chloro-α-bromostyrene. 1H-NMR (CDC13, 8): 5.82 (1H, d), 6.14 (1H, d), 7.26-7.33 (2H, m), 7.45-7.49 (1H, m), 7.57-7.58 (1H, m)
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([Br:11])[CH2:9]Br)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8]([Br:11])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CBr)Br
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=C)Br)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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